2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is a complex organic compound that features a bromine atom, a benzoimidazole ring, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method involves the initial formation of the benzoimidazole ring through the reaction of o-phenylenediamine with an appropriate aldehyde under acidic conditions . The resulting benzoimidazole intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position . Finally, the dimethylaniline moiety is introduced through a nucleophilic substitution reaction using N,N-dimethylaniline and a suitable leaving group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzoimidazole derivatives .
Scientific Research Applications
2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The benzoimidazole ring is known to interact with various biological targets, while the bromine atom and dimethylaniline moiety can influence the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
- 2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-aniline
- 4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
Uniqueness
2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is unique due to the presence of both the bromine atom and the dimethylaniline moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C17H18BrN3 |
---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
2-bromo-4-(4,6-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C17H18BrN3/c1-10-7-11(2)16-14(8-10)19-17(20-16)12-5-6-15(21(3)4)13(18)9-12/h5-9H,1-4H3,(H,19,20) |
InChI Key |
DLABZFPXLWNLDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)N(C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.